L-Tyrosine 7-amido-4-methylcoumarin

Descripción general

Descripción

L-Tyrosine 7-amido-4-methylcoumarin is used as an AMC fluorogenic substrate . It is used in various aminopeptidase assays .

Molecular Structure Analysis

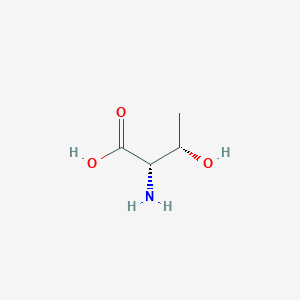

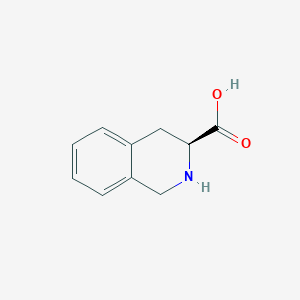

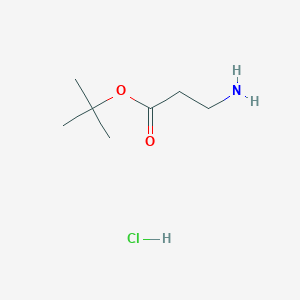

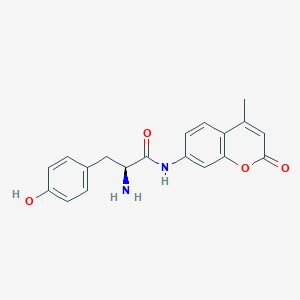

The molecular formula of L-Tyrosine 7-amido-4-methylcoumarin is C19H18N2O4 . Its molecular weight is 338.36 . The SMILES string representation isCC1=CC(=O)Oc2cc(NC(=O)C@@HCc3ccc(O)cc3)ccc12 . Chemical Reactions Analysis

L-Tyrosine 7-amido-4-methylcoumarin is used as a substrate in various aminopeptidase assays . After protease hydrolysis, it releases a strongly fluorescent AMC group, which can be easily detected .Physical And Chemical Properties Analysis

L-Tyrosine 7-amido-4-methylcoumarin is a powder that is soluble in 80% acetic acid at a concentration of 50 mg/mL, producing a clear to slightly hazy, faintly yellow solution . It should be stored at -20°C .Aplicaciones Científicas De Investigación

Protein and Peptide Modification

H-Tyr-AMC: plays a crucial role in the selective modification of proteins and peptides at tyrosine residues. This process is vital for understanding protein function and interaction, as tyrosine is often found in the active sites of enzymes and is involved in protein-ligand interactions . The modification can include processes like glycosylation, nitration, oxidation, and phosphorylation, which are significant in studying human diseases such as Alzheimer’s and cancer .

Drug Optimization

The compound’s ability to selectively modify tyrosine residues makes it a valuable tool in drug optimization . By altering the properties of peptides and proteins, researchers can enhance the efficacy, specificity, and stability of therapeutic agents .

Targeted Drug Delivery

H-Tyr-AMC: can be used to create peptides and proteins with specific binding affinities, which is essential for targeted drug delivery systems. These systems aim to deliver drugs directly to the site of action, minimizing side effects and improving treatment outcomes .

Biomaterials Development

The selective modification capabilities of H-Tyr-AMC also extend to the development of biomaterials . It can be used to create materials with specific properties for use in tissue engineering and regenerative medicine .

Proteomics

In proteomics , H-Tyr-AMC is utilized for the selective cleavage and analysis of proteins. This aids in the identification and quantification of proteins, as well as the study of their structure and function .

Tissue Engineering

H-Tyr-AMC: contributes to the fabrication of hydrogels with a wide range of biophysical properties, which are crucial for tissue engineering applications. These hydrogels can support cell growth and are compatible with human mesenchymal stem cells, providing a matrix for tissue regeneration .

Safety And Hazards

Propiedades

IUPAC Name |

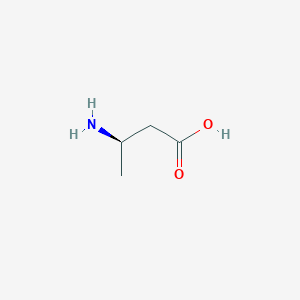

(2S)-2-amino-3-(4-hydroxyphenyl)-N-(4-methyl-2-oxochromen-7-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4/c1-11-8-18(23)25-17-10-13(4-7-15(11)17)21-19(24)16(20)9-12-2-5-14(22)6-3-12/h2-8,10,16,22H,9,20H2,1H3,(H,21,24)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRGJYQDVMUOJLU-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90428633 | |

| Record name | L-Tyrosine 7-amido-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Tyrosine 7-amido-4-methylcoumarin | |

CAS RN |

94099-57-7 | |

| Record name | L-Tyrosine 7-amido-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.